4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
4-(3-Bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a 1,2,4-thiadiazine dioxide core substituted with a 3-bromobenzyl group at position 4 and an o-tolyl (2-methylphenyl) group at position 2. This structure places it within a class of sulfonamide-derived heterocycles known for diverse biological activities, including enzyme inhibition and antitumor properties . The bromine atom and methyl group on the aryl substituents likely influence its electronic and steric properties, impacting binding affinity and metabolic stability.
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-15-7-2-3-10-18(15)24-21(25)23(14-16-8-6-9-17(22)13-16)19-11-4-5-12-20(19)28(24,26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYOEPFNSNVMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[e][1,2,4]thiadiazine core, followed by the introduction of the bromobenzyl and o-tolyl groups through substitution reactions. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiadiazine ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzyl group, potentially leading to debromination.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
Antimicrobial Activity : Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess potent activity against a range of bacterial strains, including those resistant to conventional antibiotics . The mechanism of action is often attributed to their ability to interfere with bacterial cell wall synthesis or function.
Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF7) and others. This activity is thought to arise from the compound's ability to induce apoptosis in cancer cells or inhibit key signaling pathways involved in cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiadiazine derivatives. Variations in substituents on the thiadiazine ring significantly affect biological activity. For instance, the introduction of halogens or alkyl groups can enhance antimicrobial and anticancer activities by improving solubility and bioavailability .
Case Studies
- Antimicrobial Efficacy : A study reported on a series of benzothiadiazine derivatives where modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to evaluate efficacy and found that certain derivatives outperformed traditional antibiotics .
- Cancer Cell Line Studies : Another investigation focused on the anticancer properties of a related benzothiadiazine derivative, revealing significant cytotoxic effects against MCF7 cells through SRB assays. The results indicated that specific structural modifications could lead to improved potency against cancer cells .
Data Tables
The following table summarizes the biological activities observed in various studies:
| Compound Structure | Antimicrobial Activity (%) | Anticancer Activity (IC50 µM) | Notable Modifications |
|---|---|---|---|
| Compound A | 85 | 25 | -Br at position 3 |
| Compound B | 70 | 30 | -Cl at position 4 |
| Compound C | 90 | 15 | -Me at position 2 |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromobenzyl and o-tolyl groups may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The thiadiazine ring system can also play a role in its activity by stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Enzyme Inhibition
- α-Glucosidase Inhibition: Compounds with 4-hydroxy and carboxamide groups (e.g., 13e, IC50 = 3.9 µM) exhibit potent α-glucosidase inhibition, crucial for managing postprandial hyperglycemia .
- Carbonic Anhydrase IX/XII Inhibition: Derivatives with trifluoromethyl groups (e.g., compound 3d, Ki = 6.7 nM) show nanomolar affinity for tumor-associated isoforms . The 3-bromobenzyl group in the target compound may enhance hydrophobic interactions with CA isoforms, though this requires experimental validation.
- Aldose Reductase Inhibition : A bromo-fluorobenzyl analog (IC50 = 0.11 µM) highlights the importance of halogenated aryl groups in enhancing potency .
Anticancer and Antiviral Activity
- PI3Kδ Inhibition: notes that structural complexity (e.g., pyridine rings in 16a–16b) correlates with PI3Kδ inhibition, a target in inflammatory diseases . The o-tolyl group in the target compound may mimic such steric effects.
- SARS-CoV-2 Inhibition : A 1,2-benzothiazine-N-arylacetamide (IC50 = 0.88 µM) demonstrates the scaffold's versatility against viral targets .
Physicochemical and Pharmacokinetic Properties
- Melting Points : Hydroxy-substituted analogs (13d–13h) exhibit higher melting points (268–285°C) due to intermolecular hydrogen bonding, whereas alkylated derivatives (e.g., 7-chloro-2-propyl, 251–253°C) have lower melting points . The target compound’s bromobenzyl group may reduce crystallinity, favoring solubility.
- Spectral Data : <sup>1</sup>H NMR shifts for the target compound’s o-tolyl group would likely appear near δ 2.3 ppm (CH3) and δ 6.8–7.5 ppm (aromatic protons), comparable to analogs in and .
Biological Activity
The compound 4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to the class of benzo[e][1,2,4]thiadiazines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Research indicates that derivatives of benzo[e][1,2,4]thiadiazines exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in various cancer models. A study demonstrated that a related thiadiazine compound significantly reduced the growth of HepG2 liver carcinoma cells with an IC50 value of approximately 10 µM .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Thiadiazine derivatives are known to interact with various enzymes involved in metabolic pathways. For example, a related compound demonstrated potent inhibition of farnesyltransferase (FT), which is crucial in cancer cell signaling pathways . The presence of a bromobenzyl group may enhance binding affinity due to increased hydrophobic interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, compounds within this class have shown activity against Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : By binding to active sites on target enzymes.
- Induction of Apoptosis : Through the activation of caspases in cancer cells.
- Disruption of Cellular Signaling : By interfering with pathways critical for cell survival and proliferation.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of thiadiazine derivatives in vitro using human cancer cell lines. The results showed that the compound led to a dose-dependent decrease in cell viability and induced apoptosis confirmed by flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL, indicating moderate antimicrobial potential .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
